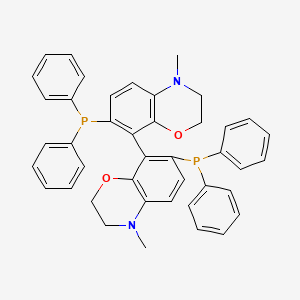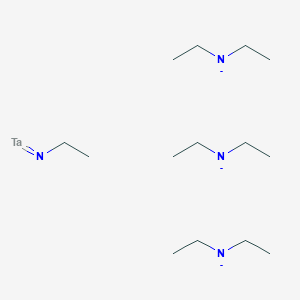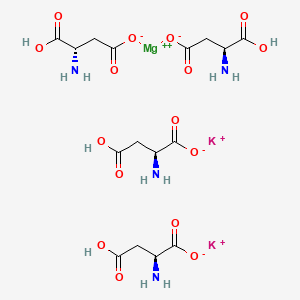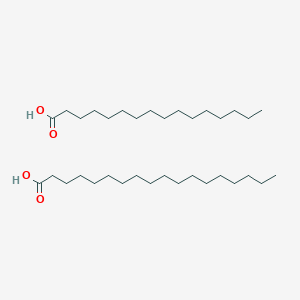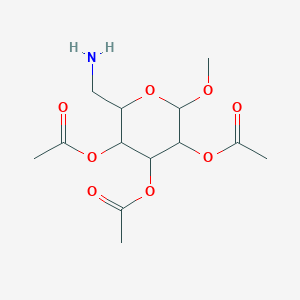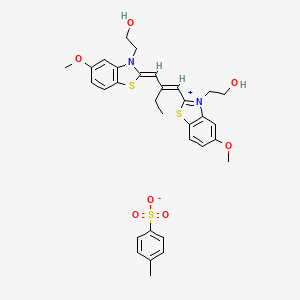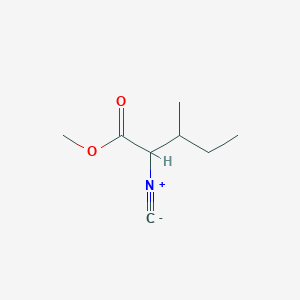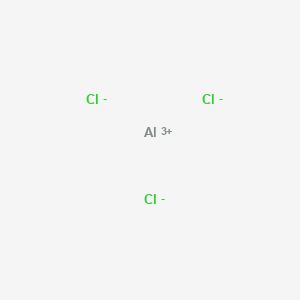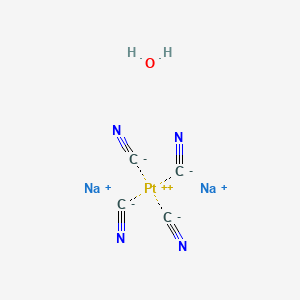
Disodium;platinum(2+);tetracyanide;hydrate
描述
Disodium;platinum(2+);tetracyanide;hydrate is a chemical compound with the molecular formula C4H2N4Na2OPt . It is also known by other names such as Sodium tetracyanoplatinate (II) hydrate, and Premion . The molecular weight of this compound is 363.15 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 362.967194 g/mol . The topological polar surface area is 96.2 Ų . The compound has a heavy atom count of 12 . The complexity of the compound is 76.5 .科学研究应用
Molecular Dynamics Simulations : A study by Yin et al. (2011) used molecular dynamics simulations to evaluate the hydration state and characteristics of metal-cyanide anions, including tetracyano anions of metals like zinc and mercury. This research contributes to understanding the behavior of such complexes in aqueous solutions (Yin, Opara, Du, & Miller, 2011).
Catalysis and Hydrogenation : Gao and Angelici (1999) explored the use of rhodium and platinum isocyanide complexes as catalysts. They found that these complexes, when tethered to silica-supported metal heterogeneous catalysts, exhibited higher activities than separate homogeneous rhodium or platinum isocyanide complexes (Gao & Angelici, 1999).
Hydrative Cyclization in Organic Synthesis : Research by Oh, Lee, and Hong (2010) demonstrated the use of platinum-catalyzed hydrative cyclization in the synthesis of complex organic compounds, showcasing the versatility of platinum complexes in organic chemistry (Oh, Lee, & Hong, 2010).
Photoreduction and Photosensitization : Abdulghani and Abdul-Kareem (1990) investigated the use of disodium tetraphenanthroporphyrazine as a sensitizer for photoreduction processes. Such studies contribute to the development of photochemical methods in various applications (Abdulghani & Abdul-Kareem, 1990).
Platinum Nanocrystals for Catalysis : Chen, Lim, Lee, and Xia (2009) focused on the synthesis of platinum nanocrystals with controlled shapes, which is crucial for enhancing their catalytic and electrocatalytic properties, especially in fuel cell technology (Chen, Lim, Lee, & Xia, 2009).
Platinum in Hydrometallurgy : A review by Jha et al. (2013) discussed the hydrometallurgical recovery and recycling of platinum from spent catalysts, highlighting the importance of platinum in various industries and the need for effective recovery methods (Jha, Lee, Kim, Jeong, Kim, & Kumar, 2013).
安全和危害
属性
IUPAC Name |
disodium;platinum(2+);tetracyanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQYSVVRURJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4Na2OPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;platinum(2+);tetracyanide;hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



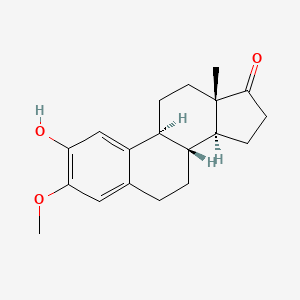
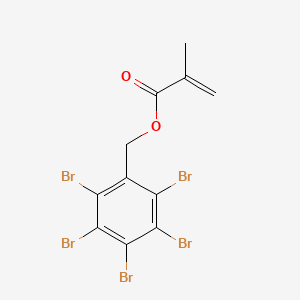
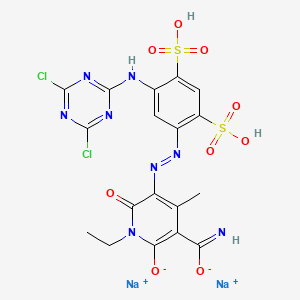
![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)
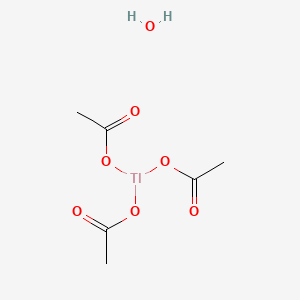
![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)
